

In-Depth Technical Guide to the Physical Characteristics of Bergapten-d3

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Compound of Interest

Compound Name: *Bergapten-d3*

Cat. No.: *B15553544*

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Introduction

Bergapten-d3, a deuterated analog of the naturally occurring furanocoumarin Bergapten, serves as a critical internal standard for analytical and pharmacokinetic studies.^[1] Its isotopic labeling allows for precise quantification of Bergapten in complex biological matrices through mass spectrometry and liquid chromatography techniques.^[1] This guide provides a comprehensive overview of the physical and chemical characteristics of **Bergapten-d3**, offering valuable data for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart, Bergapten.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Bergapten-d3** are summarized below. The data for Bergapten is included for comparative purposes, as the deuteration is expected to have a minimal impact on these macroscopic properties.

Property	Bergapten-d3	Bergapten
Molecular Formula	C ₁₂ H ₅ D ₃ O ₄ [1][2]	C ₁₂ H ₈ O ₄ [3][4][5]
Molecular Weight	219.21 g/mol [1][2]	216.19 g/mol [3][5][6][7]
Appearance	Crystalline solid[4]	Grayish-white or yellow solid[3], White powder, Mercerizing white needled crystal[8][9]
Melting Point	Not explicitly available	188-193 °C[3][5][8] (sublimes) [3][7]
Boiling Point	Not explicitly available	~373 °C (estimated)[7]
Solubility	Not explicitly available	Soluble in chloroform; slightly soluble in benzene, ethyl acetate, and ethanol; insoluble in water.[8][9] Sparingly soluble in aqueous buffers.[4] Soluble in organic solvents such as ethanol (~1 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[4]
Storage Temperature	-20°C[4]	2-8°C

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of **Bergapten-d3**. While specific spectra for **Bergapten-d3** are proprietary to manufacturers, the expected spectral characteristics can be inferred from the data available for Bergapten.

Spectroscopic Technique	Data for Bergapten
UV/Vis (in Ethanol)	λ_{max} : 222, 250, 260, 268, 310 nm[4]
$^1\text{H-NMR}$	Data will be consistent with the Bergapten structure, with the absence of signals corresponding to the deuterated positions.
Mass Spectrometry	The molecular ion peak will be observed at m/z corresponding to the molecular weight of Bergapten-d3 (219.21).

Experimental Protocols

The primary application of **Bergapten-d3** is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for the quantification of Bergapten in a biological sample using LC-MS/MS with **Bergapten-d3** as an internal standard.

Objective: To determine the concentration of Bergapten in a plasma sample.

Materials:

- Bergapten analytical standard
- **Bergapten-d3** internal standard
- Human plasma
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

Methodology:

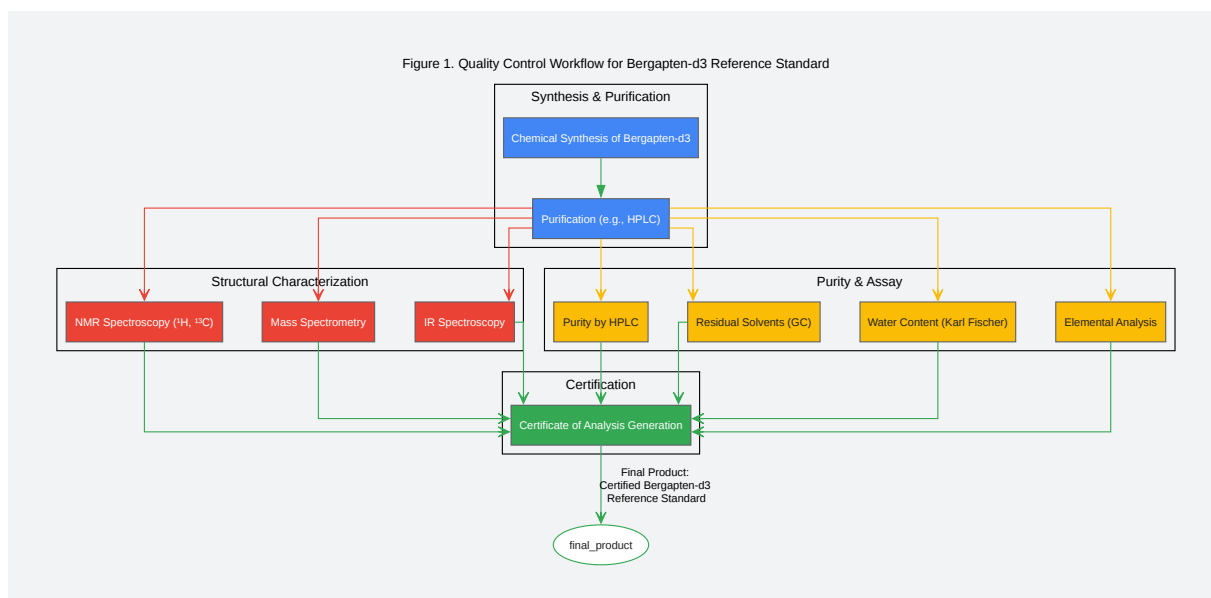
- Sample Preparation:

- Spike 100 μL of human plasma with the appropriate concentration of Bergapten standard.
- Add a fixed amount of **Bergapten-d3** internal standard solution to all samples, calibrators, and quality controls.
- Perform protein precipitation by adding 300 μL of cold acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- The supernatant can be directly injected, or for further cleanup, subjected to Solid Phase Extraction (SPE).
- Solid Phase Extraction (Optional):
 - Condition an SPE cartridge with methanol followed by water.
 - Load the supernatant from the previous step.
 - Wash the cartridge with a low percentage of organic solvent to remove interferences.
 - Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient elution to separate Bergapten from endogenous matrix components.

- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Bergapten and **Bergapten-d3**.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Bergapten to **Bergapten-d3** against the concentration of the Bergapten standards.
 - Determine the concentration of Bergapten in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and certification of **Bergapten-d3** as an analytical reference standard.



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Caption: Quality Control Workflow for **Bergapten-d3** Reference Standard.

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